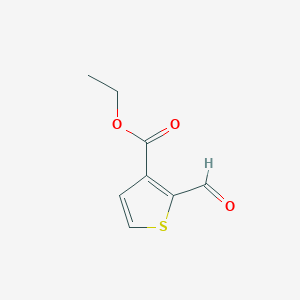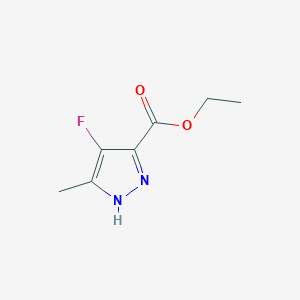
Rhapontisterone B
概要
説明
Rhapontisterone B is a naturally occurring phytoecdysteroid, a class of compounds known for their role in the molting and development of arthropods. It is structurally related to 20-hydroxyecdysone, another well-known ecdysteroid. This compound is found in various plant species, including Blandfordia punicea and Rhaponticum uniflorum . This compound has garnered interest due to its potential biological activities and applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Rhapontisterone B involves multiple steps, starting from simpler steroidal precursors. The process typically includes hydroxylation, epimerization, and other functional group modifications to achieve the desired structure. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial to ensure the correct stereochemistry and yield of the product .
Industrial Production Methods: Industrial production of this compound may involve extraction from natural sources or large-scale synthesis. Extraction methods include solvent extraction and chromatographic techniques to isolate the compound from plant materials. Large-scale synthesis would follow the optimized synthetic routes, ensuring consistency and purity of the final product .
化学反応の分析
Types of Reactions: Rhapontisterone B undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often resulting in the formation of ketones or alcohols.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, leading to the formation of reduced derivatives.
Substitution: Replacement of one functional group with another, such as hydroxyl groups being replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Various nucleophiles or electrophiles under controlled temperature and pH conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
科学的研究の応用
Rhapontisterone B has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and transformation of ecdysteroids.
Medicine: Explored for potential therapeutic effects, including anti-inflammatory and anti-tumor activities.
Industry: Utilized in the development of bioactive compounds and as a natural insect growth regulator.
作用機序
Rhapontisterone B exerts its effects by interacting with ecdysone receptors, which are nuclear receptors involved in the regulation of gene expression. Upon binding to these receptors, this compound modulates the transcription of target genes, leading to various physiological effects. This mechanism is similar to that of other ecdysteroids, such as 20-hydroxyecdysone .
類似化合物との比較
20-Hydroxyecdysone: A well-known ecdysteroid with higher molting activity compared to Rhapontisterone B.
Stachysterone D: Another phytoecdysteroid with similar biological activities.
Rubrosterone: A structurally related compound with distinct biological properties.
Uniqueness of this compound: this compound is unique due to its specific hydroxylation pattern and epimerization, which confer distinct biological activities and reactivity compared to other ecdysteroids. Its role in modulating trehalose metabolism and potential therapeutic applications further highlight its uniqueness .
特性
IUPAC Name |
(2R,3S,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R,3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O7/c1-23(2,32)9-8-22(31)26(5,33)21-7-11-27(34)16-12-18(28)17-13-19(29)20(30)14-24(17,3)15(16)6-10-25(21,27)4/h12,15,17,19-22,29-34H,6-11,13-14H2,1-5H3/t15-,17-,19-,20+,21-,22+,24+,25+,26+,27+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKDFYOWSKOHCCO-RVRVBGOXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(=CC(=O)C4C3(CC(C(C4)O)O)C)C1(CCC2C(C)(C(CCC(C)(C)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3C(=CC(=O)[C@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)[C@@]1(CC[C@@H]2[C@](C)([C@@H](CCC(C)(C)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Ethyl 2-aminobenzo[d]thiazole-7-carboxylate](/img/structure/B3029482.png)







